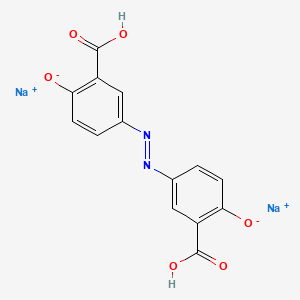

Olsalazine sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’olsalazine sodique est un médicament anti-inflammatoire principalement utilisé dans le traitement de la rectocolite hémorragique. Il s’agit d’un promédicament de la mésalazine (acide 5-aminosalicylique) et n’est pas absorbé dans l’intestin grêle. Au lieu de cela, il se poursuit vers le côlon, où il est clivé en deux molécules de mésalazine par les azoréductases produites par les bactéries coliques . Cette dégradation en mésalazine inhibe la cyclooxygénase et la lipooxygénase, réduisant ainsi la production de prostaglandines et de leucotriènes .

Méthodes De Préparation

La synthèse de l’olsalazine sodique implique le chauffage d’une solution aqueuse d’hydroxyde de sodium à reflux, suivie de l’ajout d’un composé de couplage et d’un antioxydant. Le mélange est ensuite chauffé pendant 2 à 4 heures, après quoi l’acide acétique glacial est ajouté goutte à goutte pour acidifier la solution jusqu’à ce que le pH atteigne 5 à 8. Le mélange est à nouveau chauffé pendant 1 à 2 heures, refroidi et filtré pour obtenir le produit brut. Le produit brut est ensuite recristallisé par l’eau pour obtenir de l’olsalazine sodique de haute qualité . Cette méthode inhibe efficacement l’oxydation des groupes hydroxyles phénoliques et réduit l’apparition de réactions secondaires, ce qui la rend adaptée à la production industrielle à grande échelle .

Analyse Des Réactions Chimiques

L’olsalazine sodique subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’olsalazine sodique peut être oxydé dans certaines conditions, conduisant à la formation de divers produits d’oxydation.

Réduction : Le composé peut être réduit, en particulier en présence d’agents réducteurs comme l’hydrosulfite de sodium.

Substitution : L’olsalazine sodique peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les réactifs couramment utilisés dans ces réactions comprennent l’hydroxyde de sodium, l’acide acétique glacial et des antioxydants comme l’hydrate d’hydrazine ou l’hydrosulfite de sodium . Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la mésalazine, qui conservent les propriétés anti-inflammatoires du composé parent .

4. Applications de recherche scientifique

L’olsalazine sodique a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans les études sur le clivage des liaisons azo et la synthèse de composés apparentés.

Applications De Recherche Scientifique

Clinical Applications

-

Ulcerative Colitis Treatment

- Indications : Olsalazine sodium is indicated for the treatment of ulcerative colitis, particularly in patients who are intolerant to sulfasalazine. It is effective both for inducing remission and for maintenance therapy .

- Efficacy : Clinical trials have shown that this compound significantly improves clinical symptoms of ulcerative colitis compared to placebo. In one study, 35% of patients treated with olsalazine experienced clinical improvement versus 16% in the placebo group . Another study indicated a relapse rate of 19.5% among patients on olsalazine compared to 12.2% for those on sulfasalazine, although this difference was not statistically significant .

- Dosage : The typical dosage for maintenance therapy is 500 mg twice daily, with adjustments based on patient response and tolerance .

-

Mechanism of Action

- This compound works by inhibiting the production of inflammatory mediators derived from arachidonic acid metabolism, particularly through cyclooxygenase pathways. This action helps reduce inflammation in the colonic mucosa .

- It has been observed to decrease water and sodium absorption in the intestines, which may contribute to its therapeutic effects .

- Adverse Effects

Case Studies and Clinical Trials

Several studies have been conducted to evaluate the efficacy and safety of this compound:

- Randomized Controlled Trials : A double-blind trial involving 66 outpatients intolerant to sulfasalazine showed significant improvement with olsalazine at doses of 1.5 g and 3 g daily (p = 0.04 and p = 0.055 respectively) compared to placebo .

- Long-term Maintenance Studies : In studies assessing long-term use, relapse rates were significantly lower in patients maintained on olsalazine compared to those receiving placebo, demonstrating its effectiveness as a maintenance therapy after achieving remission .

Data Tables

Mécanisme D'action

L’olsalazine sodique exerce ses effets par sa dégradation en mésalazine dans le côlon. La mésalazine inhibe la cyclooxygénase et la lipooxygénase, réduisant ainsi la production de facteurs pro-inflammatoires comme les prostaglandines et les leucotriènes . Cette inhibition diminue l’inflammation dans le côlon, soulageant les symptômes de la rectocolite hémorragique . L’action est topique plutôt que systémique, car le composé n’est pas absorbé dans l’intestin grêle .

Comparaison Avec Des Composés Similaires

L’olsalazine sodique est similaire à d’autres aminosalicylates, comme la sulfasalazine et la mésalazine. Il possède des propriétés uniques qui le distinguent de ces composés :

D’autres composés similaires comprennent le balsalazide et l’ipsalazide, qui délivrent également de la mésalazine au côlon, mais diffèrent par leurs structures chimiques et leurs mécanismes de délivrance .

En comprenant les propriétés et les applications uniques de l’olsalazine sodique, les chercheurs et les professionnels de la santé peuvent mieux utiliser ce composé dans le traitement des maladies inflammatoires de l’intestin et d’autres affections connexes.

Propriétés

Numéro CAS |

6054-98-4 |

|---|---|

Formule moléculaire |

C14H10N2NaO6 |

Poids moléculaire |

325.23 g/mol |

Nom IUPAC |

disodium;2-carboxy-4-[(3-carboxy-4-oxidophenyl)diazenyl]phenolate |

InChI |

InChI=1S/C14H10N2O6.Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;/h1-6,17-18H,(H,19,20)(H,21,22); |

Clé InChI |

DOGQIVPYEFSMNI-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)C(=O)O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O.[Na] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

15722-48-2 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Olsalazine, Dipentum, Azodisal sodium, Azodisalicylate, CJ-91B; CJ 91B; CJ91B; |

Origine du produit |

United States |

Q1: How does olsalazine sodium exert its therapeutic effect in ulcerative colitis?

A: this compound itself is inactive. It delivers 5-ASA to the colon where it is cleaved by bacterial azoreductases into two molecules of 5-ASA. [, , , ] This locally acting 5-ASA is thought to work by inhibiting prostaglandin synthesis and other inflammatory mediators in the colon, thus reducing inflammation. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C14H8N2Na2O6, and its molecular weight is 350.2 g/mol.

Q3: What spectroscopic techniques are used to characterize this compound?

A: Several spectroscopic techniques are employed to characterize this compound, including UV/VIS spectroscopy, NMR spectroscopy, and infrared (IR) spectroscopy. [, , ]

Q4: Can you elaborate on the electrochemical properties of this compound and its related compounds?

A: Studies using cyclic voltammetry and constant potential coulometry have shown that this compound and related azosalicylic acids can be both reduced and oxidized at a glassy carbon electrode. The reduction and oxidation potentials depend on the pH and the structure of the compounds. [, ]

Q5: What is known about the solubility of this compound?

A: this compound exhibits pH-dependent solubility. Its solubility is significantly lower at acidic pH (2 × 10^-8 M at pH 1.0) compared to a less acidic environment (4 × 10^-6 M at pH 3.5). [, ]

Q6: What is the bioavailability of this compound after oral administration?

A: this compound has limited systemic bioavailability. Only about 2.4% of an oral dose is absorbed systemically, with the majority reaching the colon where it's metabolized into 5-ASA. [, , ]

Q7: How is this compound metabolized?

A: this compound is primarily metabolized by bacterial azoreductases in the colon into two molecules of 5-ASA. This locally released 5-ASA is then slowly absorbed, leading to high concentrations within the colon. [, , , ]

Q8: How is this compound excreted?

A: Less than 1% of this compound is excreted unchanged in the urine. The majority of the drug is excreted in feces, predominantly as 5-ASA and its metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). []

Q9: Does this compound affect the migrating motor complexes (MMC) in the small bowel?

A: Studies suggest that this compound, even at twice the recommended dose, does not appear to significantly interfere with the occurrence or timing of MMCs in the upper small bowel of fasting humans. []

Q10: What are the common adverse effects associated with this compound?

A: The most common adverse effect reported with this compound is diarrhea. [, ] Other less common side effects may include headache, nausea, vomiting, rash, pruritus, and fever. []

Q11: Are there any known drug interactions with this compound?

A11: Information on specific drug interactions with this compound is limited. As it is primarily metabolized by colonic bacteria, potential interactions with drugs affecting gut flora should be considered.

Q12: What are some strategies for improving the delivery of this compound to the colon?

A: Formulations aimed at achieving colon-specific delivery of this compound include using pH-sensitive polymers and coatings that degrade in the presence of colonic bacterial enzymes. []

Q13: Has Borassus flabellifer mucilage (BFM) been explored as a carrier for colon-specific delivery of this compound?

A: Yes, studies show that BFM can act as a biodegradable carrier for this compound, limiting drug release in the stomach and small intestine while releasing it in the colon due to degradation by bacterial enzymes. []

Q14: What analytical techniques are used for the quantification of this compound in pharmaceutical formulations?

A: Several methods have been developed for the determination of this compound in pharmaceuticals. These include high-performance liquid chromatography (HPLC), UV spectrophotometry, and differential pulse voltammetry. [, , , ]

Q15: Is there a method for detecting residual methylsulfonic acid in this compound raw material?

A: Yes, an ion chromatography method has been established and validated for the determination of residual methylsulfonic acid in this compound raw material, ensuring its quality and safety. []

Q16: What is the significance of residual solvent analysis in this compound manufacturing?

A: Residual solvents from the manufacturing process can impact drug quality and safety. Capillary gas chromatography (GC) is used to ensure these solvents are within acceptable limits. []

Q17: What is the environmental impact of this compound?

A17: Information regarding the environmental impact and degradation of this compound is limited and requires further investigation.

Q18: Are there any cost-effectiveness analyses comparing this compound to other ulcerative colitis treatments?

A: Yes, cost-effectiveness analyses suggest that this compound might be a more cost-effective option compared to mesalazine and potentially sulfasalazine for treating ulcerative colitis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.